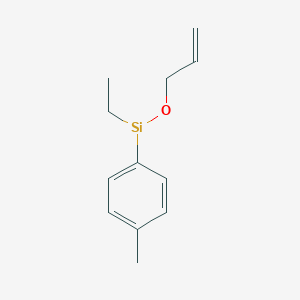

CID 78066205

Description

CID 78066205 is a chemical compound with unique properties that make it significant in various scientific fields. This compound is known for its complex structure and diverse applications, particularly in the fields of chemistry, biology, and medicine.

Properties

Molecular Formula |

C12H17OSi |

|---|---|

Molecular Weight |

205.35 g/mol |

InChI |

InChI=1S/C12H17OSi/c1-4-10-13-14(5-2)12-8-6-11(3)7-9-12/h4,6-9H,1,5,10H2,2-3H3 |

InChI Key |

CKCWHHXEDDSWNW-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](C1=CC=C(C=C1)C)OCC=C |

Origin of Product |

United States |

Preparation Methods

The preparation of CID 78066205 involves several synthetic routes and reaction conditions. One common method includes the use of specific catalysts and reagents to facilitate the formation of the compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Detailed information on the exact synthetic routes and industrial methods can be found in specialized chemical synthesis literature .

Chemical Reactions Analysis

General Chemical Reactivity of Pyridopyrimidine Derivatives

Pyridopyrimidine analogs, such as compound 7x (CID not specified), exhibit reactivity influenced by their electron-deficient aromatic rings and functional groups (e.g., cyano, carbonyl). Key reaction types include:

-

Nucleophilic substitution at electron-deficient positions.

-

Oxidation/Reduction of substituents (e.g., conversion of cyano groups to amines).

-

Hydrolysis of ester or amide functionalities under acidic/basic conditions .

Reactivity of Cyano-Substituted Heterocycles

Cyano groups (e.g., in 7x ) are susceptible to:

| Reaction Type | Conditions | Products |

|---|---|---|

| Hydrolysis | Acidic/alkaline aqueous media | Carboxylic acids or amides |

| Reduction | H₂/Pd-C or LiAlH₄ | Primary amines |

| Cycloaddition | With azides or nitriles | Triazoles or tetrazoles |

Kinase Inhibitor Stability and Metabolic Pathways

For CDK4/ARK5 inhibitors like 7x , metabolic reactions include:

-

Oxidative demethylation of methoxy groups.

-

Sulfonation or glucuronidation of hydroxylated metabolites.

Comparative Reactivity of Sulfonamide Derivatives

Sulfonamide-containing compounds (e.g., CID 646749, Table 1 ) undergo:

-

Acid-catalyzed hydrolysis to sulfonic acids and amines.

-

Nucleophilic aromatic substitution at activated positions.

-

Cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids .

Table: Selected Reactions of Pyridopyrimidine-Based Inhibitors

Gaps and Limitations

Scientific Research Applications

CID 78066205 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it plays a role in studying cellular mechanisms and pathways. In medicine, it is investigated for its potential therapeutic effects and its role in drug development. Additionally, this compound is used in industrial applications, such as the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of CID 78066205 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used. Detailed studies on the molecular targets and pathways involved provide insights into its mechanism of action .

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant applications in various scientific fields Its unique properties and diverse reactivity make it a valuable tool in research and industrial processes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.